molecular formula C12H18O4 B1408295 Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester CAS No. 138732-31-7

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester

Cat. No.: B1408295
CAS No.: 138732-31-7
M. Wt: 226.27 g/mol
InChI Key: DPFSPGQEQJHQBK-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester is a compound of significant interest in the field of organic chemistry. This compound features a unique bicyclic structure, which imparts distinct chemical properties and reactivity. It is often utilized in the synthesis of various pharmaceuticals and polymers due to its stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester typically involves the construction of the bicyclo[1.1.1]pentane core. One common method includes the haloform reaction of a diketone precursor, followed by esterification to introduce the tert-butyl and methyl ester groups . This process can be performed on a large scale, allowing for the production of multigram quantities of the compound .

Industrial Production Methods

Industrial production methods for this compound often involve batch processing techniques to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial to achieve efficient synthesis. Large-scale synthesis has been demonstrated, with the construction of the bicyclo[1.1.1]pentane core being achieved within a single day .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, acids, and esters .

Mechanism of Action

The mechanism by which bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester exerts its effects involves its interaction with molecular targets through its unique bicyclic structure. This structure allows it to mimic the properties of aromatic rings, thereby influencing various biochemical pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester stands out due to its tert-butyl and methyl ester groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of pharmaceuticals and high-performance materials .

Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-10(2,3)16-9(14)12-5-11(6-12,7-12)8(13)15-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFSPGQEQJHQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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